molecular formula C13H17N5O6 B1675258 Loxoribine CAS No. 121288-39-9

Loxoribine

Cat. No.: B1675258
CAS No.: 121288-39-9
M. Wt: 339.30 g/mol
InChI Key: VDCRFBBZFHHYGT-IOSLPCCCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mechanism of Action

Target of Action

Loxoribine primarily targets Toll-like receptor 7 (TLR7) . TLR7 is an endosomal pattern recognition receptor that plays a crucial role in the antiviral immune response .

Mode of Action

This compound, a guanosine analog, is a strong agonist of TLR7 . It activates the innate immune system through TLR7, and this activation requires endosomal maturation . , making it a specific agonist of TLR7.

Biochemical Pathways

The activation of TLR7 by this compound leads to a cascade of events in the immune response. TLR7, along with TLR8 and TLR9, forms a functional subgroup within the TLR family that recognizes pathogen-associated molecular patterns in endosomal/lysosomal compartments .

Pharmacokinetics

A study suggested that conjugation with other compounds could prolong the in vivo serum duration of a protein-based vaccine, indicating that similar strategies might affect the bioavailability of this compound .

Result of Action

This compound’s activation of TLR7 leads to an increase in the expression of costimulatory molecules, production of inflammatory cytokines, and increased sensitivity to killing by cytotoxic effectors . This results in a potent antitumor T-cell response .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the electronic configuration of the heterocyclic system in this compound can influence its agonistic activity . Additionally, the activation of TLR7 by this compound depends on the acidification and maturation of endosomes .

Biochemical Analysis

Biochemical Properties

Loxoribine is involved in various biochemical reactions, primarily through its interaction with Toll-like receptor 7 (TLR7). Upon binding to TLR7, this compound activates downstream signaling pathways that lead to the production of type I interferons and pro-inflammatory cytokines . This interaction is crucial for the activation of innate immune responses. Additionally, this compound does not stimulate Toll-like receptor 8 (TLR8), highlighting its specificity for TLR7 .

Cellular Effects

This compound exerts significant effects on various cell types, particularly immune cells. It enhances the activation of dendritic cells, B cells, and natural killer cells, leading to a robust immune response . In cancer cells, this compound has been shown to increase chemoresistance and promote tumor progression in certain contexts . It also influences cell signaling pathways, such as the NF-κB and STAT3 pathways, which are critical for immune regulation and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to Toll-like receptor 7 (TLR7) within endosomal compartments. This binding triggers the MyD88-dependent signaling pathway, leading to the activation of transcription factors such as NF-κB and IRF7 . These transcription factors then induce the expression of genes involved in the antiviral response and inflammation. This compound’s specificity for TLR7 ensures targeted activation of immune responses without affecting other Toll-like receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, this compound induces a strong immune response, characterized by the production of cytokines and activation of immune cells . Prolonged exposure can lead to desensitization of TLR7, reducing the compound’s efficacy. Additionally, this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, this compound effectively stimulates the immune system without causing significant adverse effects . At higher doses, it can induce toxicity and adverse reactions, such as excessive inflammation and tissue damage . The therapeutic window for this compound is therefore narrow, requiring careful dosage optimization in experimental and clinical settings.

Metabolic Pathways

This compound is metabolized primarily through enzymatic pathways involving nucleoside phosphorylases and kinases . These enzymes facilitate the conversion of this compound into its active metabolites, which then exert their immunostimulatory effects. The metabolic pathways of this compound are crucial for its bioavailability and efficacy in vivo .

Transport and Distribution

Within cells, this compound is transported and distributed via endosomal pathways. It is taken up by endocytosis and localized within endosomes, where it interacts with Toll-like receptor 7 (TLR7) . This endosomal localization is essential for the activation of TLR7 and subsequent immune responses. This compound’s distribution within tissues is influenced by its solubility and stability in biological fluids .

Subcellular Localization

This compound’s subcellular localization is primarily within endosomal compartments, where it binds to Toll-like receptor 7 (TLR7) . This specific localization is facilitated by endosomal targeting signals and post-translational modifications that direct this compound to these compartments. The endosomal environment is critical for this compound’s activity, as it ensures effective interaction with TLR7 and subsequent immune activation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loxoribine is synthesized through the derivatization of guanosine at positions N7 and C8. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar derivatization techniques. The compound is typically produced as a white to off-white solid and is stored at 4°C to maintain stability .

Chemical Reactions Analysis

Types of Reactions

Loxoribine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified guanosine analogs with altered functional groups, which can further enhance or modify the biological activity of this compound .

Comparison with Similar Compounds

Loxoribine is compared with other TLR7 agonists, highlighting its uniqueness:

List of Similar Compounds

This compound’s specificity for TLR7 and its potent immunostimulatory properties make it a unique and valuable compound in scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-enyl-1H-purine-6,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O6/c1-2-3-17-6-9(15-12(14)16-10(6)22)18(13(17)23)11-8(21)7(20)5(4-19)24-11/h2,5,7-8,11,19-21H,1,3-4H2,(H3,14,15,16,22)/t5-,7-,8-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCRFBBZFHHYGT-IOSLPCCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN1C2=C(N=C(NC2=O)N)N(C1=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046748
Record name Loxoribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121288-39-9
Record name Loxoribine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121288-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Loxoribine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121288399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Loxoribine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LOXORIBINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CAS0V66OI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Loxoribine
Reactant of Route 2
Loxoribine
Reactant of Route 3
Loxoribine
Reactant of Route 4
Loxoribine
Reactant of Route 5
Reactant of Route 5
Loxoribine
Reactant of Route 6
Loxoribine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.